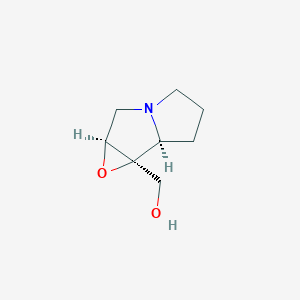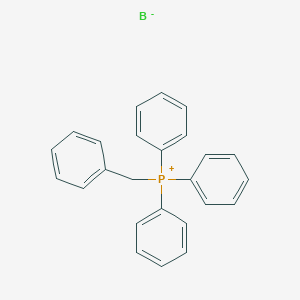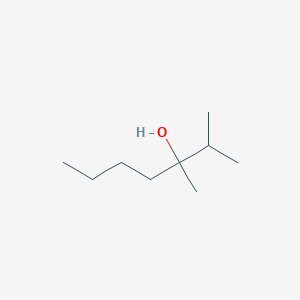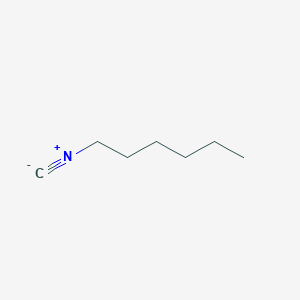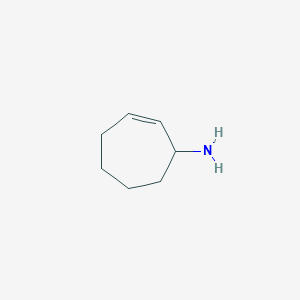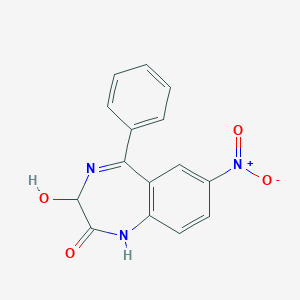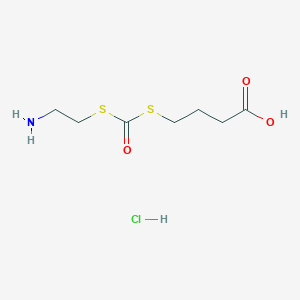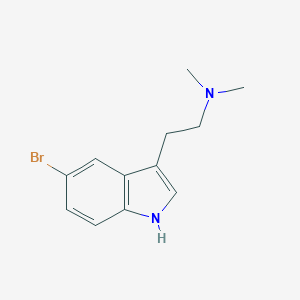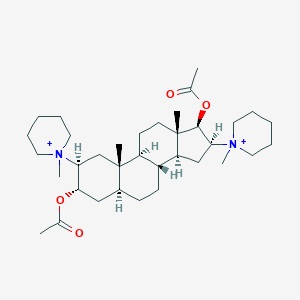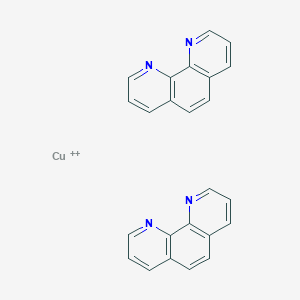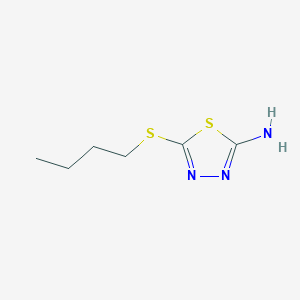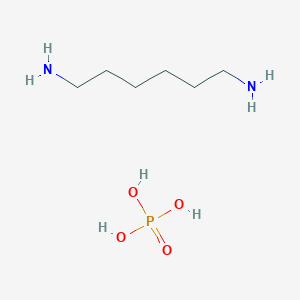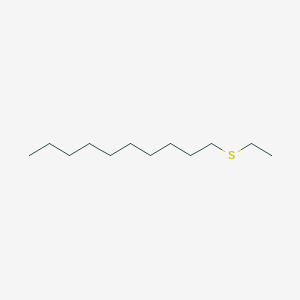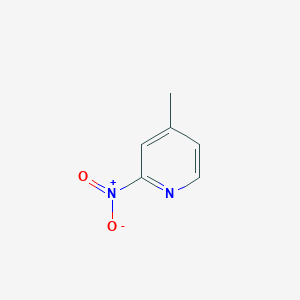![molecular formula C21H24N2O3 B099253 methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate CAS No. 15622-69-2](/img/structure/B99253.png)
methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate is a naturally occurring indole alkaloid found in the plant Catharanthus roseus. It is a member of the vinca alkaloid family, which is known for its diverse biological activities, including anticancer properties. The compound has a complex structure characterized by multiple rings and stereocenters, making it an interesting subject for synthetic and medicinal chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate involves several steps, starting from simple precursors. One common synthetic route begins with the construction of the indole ring, followed by the formation of the other rings through a series of cyclization reactions. Key steps often include:
Fischer Indole Synthesis: This step involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole ring.
Cyclization Reactions: Subsequent steps involve cyclization reactions to form the additional rings, often using reagents like Lewis acids to facilitate the process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Continuous Flow Chemistry: To improve efficiency and scalability, continuous flow reactors are often used.
Purification Techniques: High-performance liquid chromatography (HPLC) and crystallization are commonly employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its anticancer properties, particularly in the treatment of leukemia and lymphoma.
Industry: Used in the production of pharmaceuticals and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate involves its interaction with cellular microtubules. It binds to tubulin, inhibiting its polymerization into microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Vincristine: Another vinca alkaloid with similar anticancer properties.
Vinblastine: Also a vinca alkaloid, used in chemotherapy.
Vindesine: A synthetic derivative of vinblastine with enhanced anticancer activity.
Uniqueness
methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate is unique due to its specific stereochemistry and the presence of additional functional groups that may contribute to its distinct biological activities. Its complex structure also makes it a valuable compound for synthetic chemistry research, providing insights into the synthesis of other complex natural products.
Propriétés
Numéro CAS |
15622-69-2 |
|---|---|
Formule moléculaire |
C21H24N2O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
methyl (1S,12S,19S)-12-acetyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-13(24)20-8-5-10-23-11-9-21(19(20)23)15-6-3-4-7-16(15)22-17(21)14(12-20)18(25)26-2/h3-4,6-7,19,22H,5,8-12H2,1-2H3/t19-,20-,21-/m1/s1 |
Clé InChI |
DAWIIFABKVMRDV-NJDAHSKKSA-N |
SMILES |
CC(=O)C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |
SMILES isomérique |
CC(=O)[C@]12CCCN3[C@H]1[C@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |
SMILES canonique |
CC(=O)C12CCCN3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


